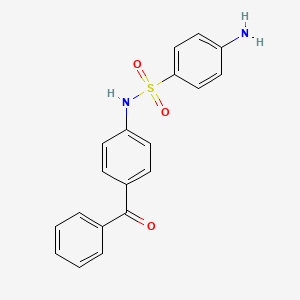
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 g/mol . This compound is known for its unique structure, which includes two chloroethyl sulfonyl groups attached to a propanol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves the reaction of 1,3-propanediol with 2-chloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl groups can be reduced under specific conditions to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .
Scientific Research Applications
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((2-chloroethyl)sulfonyl)propane: Similar structure but lacks the hydroxyl group.
1,3-Bis((2-chloroethyl)sulfonyl)butane: Similar structure with an extended carbon chain.
1,3-Bis((2-chloroethyl)sulfonyl)ethane: Similar structure with a shorter carbon chain.
Uniqueness
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is unique due to the presence of both chloroethyl sulfonyl groups and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to similar compounds. The hydroxyl group provides additional reactivity, making it a versatile reagent in organic synthesis and other scientific research applications .
Properties
CAS No. |
67006-35-3 |
|---|---|
Molecular Formula |
C7H14Cl2O5S2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1,3-bis(2-chloroethylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2 |
InChI Key |
YPKLASYHNLGXQO-UHFFFAOYSA-N |
SMILES |
C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)

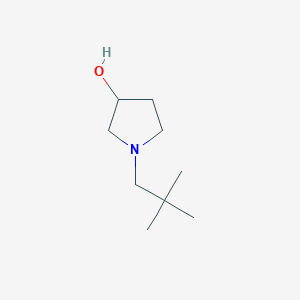
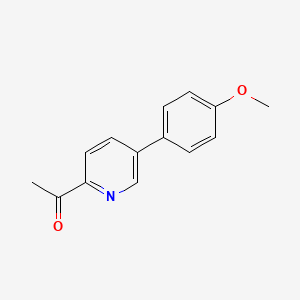
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

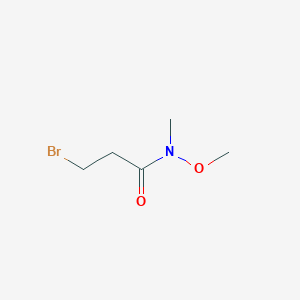
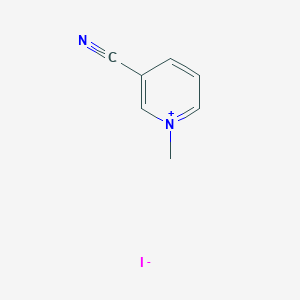
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
